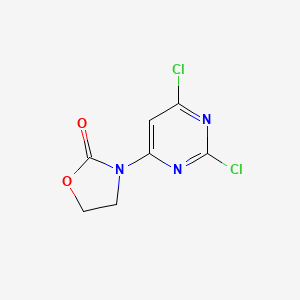

3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an oxazolidinone ring

準備方法

The synthesis of 3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one typically involves the reaction of 2,4-dichloropyrimidine with an appropriate oxazolidinone precursor. One common method involves dissolving 2,4-dichloropyrimidine in a solvent such as dimethylformamide (DMF) and reacting it with an oxazolidinone derivative under controlled temperature conditions. For example, heating the mixture at 65°C for a few hours can facilitate the formation of the desired product .

化学反応の分析

3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Formation of Derivatives: The oxazolidinone ring can be modified to form various derivatives, which can be explored for different biological activities

科学的研究の応用

3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one has been extensively studied for its potential as an inhibitor of isocitrate dehydrogenase 1 (IDH1), an enzyme involved in the tricarboxylic acid cycle. Inhibitors of IDH1 have shown promise in the treatment of various cancers, including glioma, gastric cancer, and colorectal cancer . The compound’s ability to inhibit IDH1 makes it a valuable candidate for the development of novel anticancer drugs .

作用機序

The mechanism of action of 3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one involves its interaction with the active site of IDH1. By binding to the enzyme, the compound inhibits its activity, thereby disrupting the metabolic pathways that are crucial for the growth and survival of cancer cells. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes .

類似化合物との比較

Similar compounds to 3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one include other oxazolidinone derivatives that also target IDH1. These compounds may vary in their substitution patterns on the pyrimidine and oxazolidinone rings, leading to differences in their biological activities and pharmacokinetic properties. Some notable similar compounds include:

- 3-(2-Chloropyrimidin-4-yl)oxazolidin-2-one

- 3-(2,4-Dichloropyrimidin-4-yl)oxazolidin-2-one

- 3-(2,6-Dichloropyrimidin-4-yl)-4-ethyloxazolidin-2-one .

These compounds are studied for their potential as enzyme inhibitors and their applications in medicinal chemistry.

生物活性

3-(2,6-Dichloropyrimidin-4-yl)oxazolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of mutant isocitrate dehydrogenase (IDH) proteins. These proteins are implicated in various cancers due to their neomorphic activity, which alters cellular metabolism. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The primary mechanism through which this compound exerts its biological effects is by inhibiting mutant IDH enzymes. These enzymes are crucial in the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. Mutations in IDH1 and IDH2 lead to the production of 2-hydroxyglutarate (2-HG), a metabolite associated with tumorigenesis. By inhibiting these mutant forms, the compound may help restore normal metabolic processes and reduce tumor growth .

Antitumor Activity

Research indicates that this compound has significant antitumor properties. In vitro studies have shown that it effectively inhibits cell proliferation in various cancer cell lines associated with mutant IDH activity. For instance, in a study involving glioma and acute myeloid leukemia (AML) cell lines, treatment with this compound resulted in reduced viability and proliferation rates .

Cytotoxicity Profile

The cytotoxic effects of this compound were evaluated using several normal and cancerous cell lines. The results indicated that while the compound exhibited potent activity against cancer cells harboring IDH mutations, it demonstrated minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Study 1: Inhibition of Mutant IDH

A study conducted by Shibata et al. reported that this compound effectively inhibited mutant IDH1 and IDH2 in vitro. The compound was shown to reduce levels of 2-HG in treated cells, indicating a reversal of the neomorphic activity associated with these mutations. This study highlights the potential application of this compound in treating gliomas and other cancers linked to IDH mutations .

Study 2: Pharmacokinetics and Efficacy

In another investigation focusing on pharmacokinetics, the compound was administered to animal models bearing tumors with IDH mutations. Results demonstrated significant tumor regression correlated with plasma concentrations of the compound, further supporting its role as an effective therapeutic agent against IDH-mutant cancers .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

分子式 |

C7H5Cl2N3O2 |

|---|---|

分子量 |

234.04 g/mol |

IUPAC名 |

3-(2,6-dichloropyrimidin-4-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H5Cl2N3O2/c8-4-3-5(11-6(9)10-4)12-1-2-14-7(12)13/h3H,1-2H2 |

InChIキー |

SVQWZNJFNJLYAS-UHFFFAOYSA-N |

正規SMILES |

C1COC(=O)N1C2=CC(=NC(=N2)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。